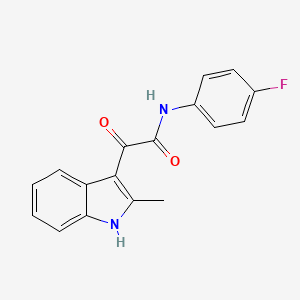

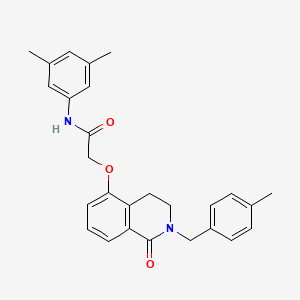

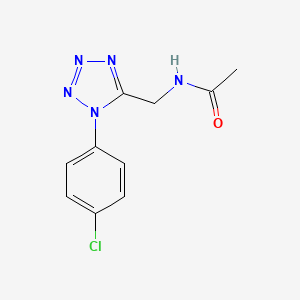

![molecular formula C15H12ClNO5 B2406934 methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate CAS No. 339009-28-8](/img/structure/B2406934.png)

methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate, also known as 3-Chloro-6-methyl-2-oxo-2H-pyran-5-carboxylic acid methyl ester, is a chemical compound of interest in the field of pharmaceuticals. It is a white crystalline solid with a molecular weight of 288.6 g/mol. Methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate is used as an intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-fungal agents. It is also used in the synthesis of compounds used in the treatment of cancer and other diseases.

Aplicaciones Científicas De Investigación

Synthesis of Anti-depressant Molecules

- Summary of Application: This compound plays a role in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Depression is a common mood disorder triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .

- Methods of Application: The synthesis of antidepressant molecules involves metal-catalyzed procedures. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

- Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Synthesis of (Meth)Acrylates

- Summary of Application: This compound could potentially be used in the synthesis of (meth)acrylates . These are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

- Methods of Application: The synthesis of (meth)acrylate-based monomers and polymers involves binding the functional group to the structure of certain monomers. Copolymers of commercial monomers and monomers with functional groups are prepared and their properties are investigated .

- Results or Outcomes: The application of chemical modification to the polymers is used to prepare polymers which cannot be prepared by direct polymerization of the monomer .

Nonlinear Optics and Optical Limiting Applications

- Summary of Application: This compound could potentially be used in the synthesis of organic single crystals for nonlinear optics and optical limiting applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds non-linearly to the electric field E of the light .

- Methods of Application: The synthesis of these organic single crystals involves conventional slow evaporation solution techniques . The formation of new crystalline material is confirmed by single-crystal X-ray diffraction (SXRD) analysis .

- Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .

Synthesis of 3-Aminobenzo[b]thiophenes

- Summary of Application: This compound could potentially be used in the synthesis of 3-aminobenzo[b]thiophenes . These are heterocyclic compounds that have been studied for their diverse biological activities .

- Methods of Application: The synthesis of 3-aminobenzo[b]thiophenes involves microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .

- Results or Outcomes: The method provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .

Nonlinear Optics and Optical Limiting Applications

- Summary of Application: This compound could potentially be used in the synthesis of organic single crystals for nonlinear optics and optical limiting applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds non-linearly to the electric field E of the light .

- Methods of Application: The synthesis of these organic single crystals involves conventional slow evaporation solution techniques . The formation of new crystalline material is confirmed by single-crystal X-ray diffraction (SXRD) analysis .

- Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .

Synthesis of 3-Aminobenzo[b]thiophenes

- Summary of Application: This compound could potentially be used in the synthesis of 3-aminobenzo[b]thiophenes . These are heterocyclic compounds that have been studied for their diverse biological activities .

- Methods of Application: The synthesis of 3-aminobenzo[b]thiophenes involves microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .

- Results or Outcomes: The method provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .

Propiedades

IUPAC Name |

methyl 5-[(3-chlorobenzoyl)amino]-2-methyl-6-oxopyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO5/c1-8-11(14(19)21-2)7-12(15(20)22-8)17-13(18)9-4-3-5-10(16)6-9/h3-7H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWLBIBELMERLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

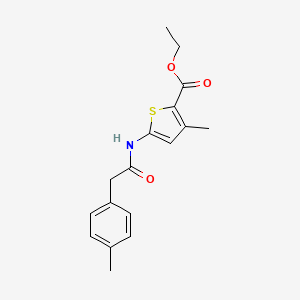

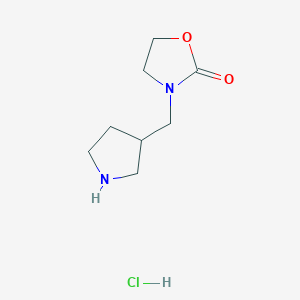

![N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B2406852.png)

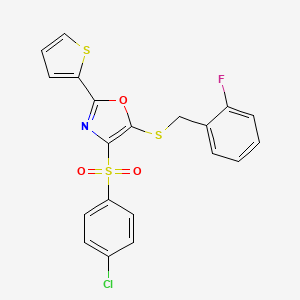

![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)

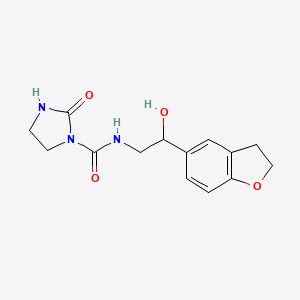

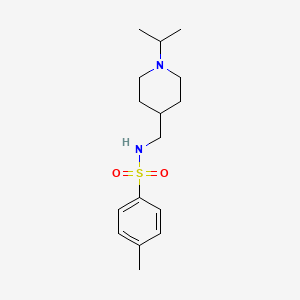

![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)

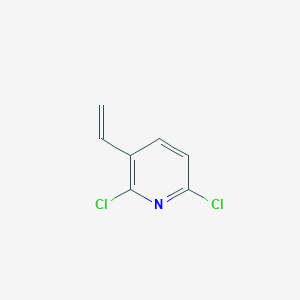

![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)